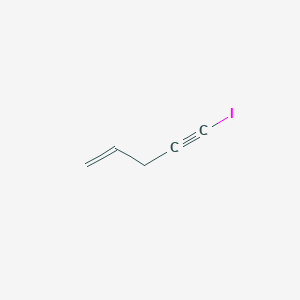

5-Iodopent-1-EN-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113333-46-3 |

|---|---|

Molecular Formula |

C5H5I |

Molecular Weight |

192.00 g/mol |

IUPAC Name |

5-iodopent-1-en-4-yne |

InChI |

InChI=1S/C5H5I/c1-2-3-4-5-6/h2H,1,3H2 |

InChI Key |

ZYCDKTRANQZRGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC#CI |

Origin of Product |

United States |

The Significance of Enyne Architectures in Contemporary Organic Synthesis

Enyne architectures, characterized by the presence of both a double (ene) and a triple (yne) carbon-carbon bond within the same molecule, are powerful and versatile scaffolds in organic synthesis. dntb.gov.ua Their structural motif is found in numerous biologically active molecules and functional materials. researchgate.net The strategic arrangement of these two unsaturated systems provides a platform for a wide array of chemical transformations, allowing for the construction of complex molecular frameworks from relatively simple precursors. researchgate.net

The utility of enynes stems from the distinct yet complementary reactivity of the alkene and alkyne moieties. This dual functionality enables a variety of synthetic operations, including:

Metathesis Reactions: Enyne metathesis, often catalyzed by ruthenium complexes, is a powerful method for forming carbo- and heterocyclic systems. mdpi.comresearchgate.net These reactions proceed through skeletal reorganization to furnish conjugated dienes, which are themselves valuable synthetic intermediates. mdpi.comresearchgate.net

Cascade Cyclizations: 1,n-enynes are excellent substrates for radical cascade cyclizations, which have gained immense attention for their ability to rapidly build molecular complexity. dntb.gov.uanih.gov These reactions can be initiated by various means, including photoredox catalysis, to create multiple new bonds and stereocenters in a single step. nih.gov

Multicomponent Reactions: The electrophilic nature of activated enynes allows them to act as powerful Michael acceptors, enabling their participation in tandem annulation reactions to form N-heterocycles like pyridines and pyrroles. researchgate.netbeilstein-journals.org

The continuous development of new transition-metal-catalyzed reactions has further expanded the synthetic utility of enynes, making them indispensable tools for chemists. rsc.org

Strategic Importance of Halogenation, with a Focus on Iodination, in Enyne Reactivity Modulation

Halogenation is a fundamental strategy in organic synthesis for modulating the chemical reactivity of a molecule. acs.org Halogen atoms, particularly iodine, can dramatically alter the electronic properties of a substrate and introduce a reactive handle for subsequent transformations, most notably in metal-catalyzed cross-coupling reactions. acs.org

In the context of enyne chemistry, iodination is of particular strategic importance. The introduction of an iodine atom onto the alkyne terminus, as seen in 5-iodopent-1-en-4-yne, confers unique reactivity. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group and a key functional group for a variety of synthetic manipulations:

Cross-Coupling Reactions: The iodoalkyne moiety is a prime substrate for foundational cross-coupling reactions like Sonogashira, Suzuki, and Stille couplings. This allows for the direct attachment of aryl, vinyl, or other alkyl groups to the alkyne, providing a modular route to more complex, conjugated systems. spbu.ru

Electrophilic Cyclization: The presence of the iodine can direct powerful electrophilic cyclization reactions. For instance, iodocyclization of enynes is an efficient strategy for synthesizing halogenated five- or six-membered rings, including pyrrolidines and other heterocycles that are prevalent in pharmacologically active compounds. beilstein-journals.orgspbu.ru

Radical Addition and Cyclization: The iodine atom can participate in or be installed during radical-mediated processes. Iodine radical-initiated reactions of 1,6- or 1,7-enynes can produce difunctionalized N-heterocyclic compounds. nih.gov Similarly, other methods allow for the tandem cyclization and iodination of enynes to produce complex cyclic structures. nih.govresearchgate.net

The synergy between the alkene, the alkyne, and the strategically placed iodine atom makes iodinated enynes highly valuable intermediates for the synthesis of diverse and complex molecular targets.

Historical Perspectives on Halogenated Enynes in Chemical Research

The study of halogenated organic compounds has a long history, with the first chlorinated organic molecules being synthesized as early as the 1830s. nih.gov However, the specific investigation of halogenated enynes is a more recent development, driven by the discovery of halogenated natural products and the rise of modern synthetic methods. nih.govnih.gov

For many decades, the primary halogenating catalysts known to chemists were haloperoxidases, first reported nearly fifty years ago. nih.gov The discovery that nature utilizes a diverse palette of halogenase enzymes to produce a vast array of organohalogen compounds, many with potent biological activity, spurred significant interest in the field. acs.orgnih.govrsc.org This led to a renaissance in discovering new biosynthetic pathways and a drive to replicate these complex structures in the laboratory. nih.gov

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century was another critical turning point. These reactions highlighted the immense value of organohalides as versatile synthetic handles. Research from the early 1990s demonstrates the use of related iodoalkynes, such as 5-iodopentyne, as precursors in the synthesis of more complex molecules, including enyne systems for studying photochemical reactions. rsc.orgchemsrc.com This illustrates that by this period, halogenated alkynes and enynes were recognized as important building blocks, setting the stage for the more advanced applications that would follow.

Emerging Paradigms in the Investigation of Iodinated Enyne Systems

Direct Halogenation Pathways for Enynes

Direct halogenation methods offer a straightforward approach to introduce an iodine atom onto the alkyne or alkene moiety of an enyne precursor. These methods can be further classified based on the nature of the iodinating species and the reaction mechanism, primarily involving electrophilic or radical pathways.

Electrophilic Iodination of Carbon-Carbon Multiple Bonds in Enyne Precursors

Electrophilic iodination is a common method for the synthesis of iodoalkynes and iodoalkenes. researchgate.net This process typically involves the reaction of an enyne precursor with an electrophilic iodine source. The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate, which is subsequently attacked by a nucleophile. mdpi.comrsc.org The choice of iodinating agent and reaction conditions can influence the regioselectivity and stereoselectivity of the addition.

Common electrophilic iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). organic-chemistry.org The reactivity of these agents can be enhanced by the presence of activators. For instance, acetic acid can activate NIS for the efficient and chemoselective iodination of terminal alkynes under metal-free conditions. Research has shown that various methoxy- or methyl-substituted aromatic compounds can be regioselectively iodinated using NIS in the presence of a catalytic amount of trifluoroacetic acid, achieving excellent yields under mild conditions. organic-chemistry.org

In the context of enyne synthesis, electrophilic iodination can be employed in a sequential manner. For example, the synthesis of 2,5-disubstituted 3-iodofurans, which are valuable for creating highly functionalized furans, begins with the Sonogashira coupling of (Z)-β-bromoenol acetates and terminal alkynes to form conjugated enyne acetates. This is followed by an iodocyclization reaction, where an electrophilic iodine source is used to achieve cyclization and iodination. organic-chemistry.org The proposed mechanism for this iodocyclization involves the formation of an iodonium ion and subsequent nucleophilic attack. organic-chemistry.org

Furthermore, electrophile-promoted cyclization of functionalized alkynes serves as a valuable tool for synthesizing halogen-substituted heterocycles. rsc.org Pre-installing an iodo-substituent on the alkyne before the iodo-cyclization provides access to ortho-di-iodinated heterocyclic precursors, which are useful for preparing unsymmetrical heterocycle-fused enediynes. rsc.org

Radical-Initiated Iodination Strategies for Enyne Systems

Radical-initiated iodination offers an alternative pathway for the synthesis of iodinated enynes, often proceeding through different mechanisms and yielding complementary products compared to electrophilic methods. These reactions typically involve the generation of an iodine radical, which then participates in a cascade of reactions with the enyne substrate.

A variety of methods have been developed to generate iodine radicals. For instance, a metal-free, three-component radical cascade iodonitrosylative cyclization of 1,6-enynes has been described. In this reaction, a nitroso radical, generated from tert-butyl nitrite (B80452), initiates a radical addition/cyclization/iodination/oxidation sequence, leading to highly functionalized cyclic products containing a vinyl C-I bond. acs.org Similarly, an iodine radical-initiated reaction for synthesizing difunctionalized N-heterocyclic compounds from 1,6- or 1,7-enynes has been reported, using tert-butyl hydroperoxide (TBHP) and I₂. mdpi.com The proposed mechanism involves the addition of an iodide radical to the C≡C triple bond of the enyne, followed by cyclization. mdpi.com

Visible light has also been employed to mediate radical iodination reactions. The irradiation of iodoform with sulfinates can generate a sulfonyl radical under catalyst- and oxidant-free conditions, triggering a radical addition, cyclization, and iodination cascade with enynes to produce vinyl iodide-containing sulfones. scispace.com Another visible-light-driven, base-promoted radical cascade involves the reaction of 1,6-enynes with ethyl difluoroiodoacetate, leading to difluoroalkylated pyrrolidines and tetrahydrofurans with vinyl C-I bonds. scispace.com

A particularly green and efficient procedure for preparing di-iodinated succinimide derivatives involves the iodine radical-initiated cascade cyclization of 1,6-enynes. This method proceeds at room temperature in open air without any additives, highlighting its atom- and time-economy. rsc.org

| Initiator/Reagent System | Enyne Type | Product Type | Reference |

| tert-Butyl nitrite / I₂ | 1,6-Enynes | Functionalized heterocycles with vinyl C-I bonds | acs.org |

| TBHP / I₂ | 1,6- or 1,7-Enynes | Difunctionalized N-heterocycles | mdpi.com |

| Iodoform / Sulfinates (Visible Light) | Enynes | Vinyl iodide containing sulfones | scispace.com |

| Ethyl Difluoroiodoacetate (Visible Light) | 1,6-Enynes | Difluoroalkylated pyrrolidines and tetrahydrofurans | scispace.com |

| I₂ (Air, Room Temp) | 1,6-Enynes | Di-iodinated succinimide derivatives | rsc.org |

Transition Metal-Catalyzed Coupling and Cross-Coupling Approaches

Transition metal catalysis provides a powerful and versatile platform for the synthesis of this compound and related iodinated enyne derivatives. Palladium and copper are the most commonly employed metals, facilitating a range of coupling and cross-coupling reactions that enable precise control over the formation of the carbon-iodine bond within the enyne framework.

Palladium-Catalyzed Synthetic Routes to Iodinated Enyne Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively utilized for the construction of enyne systems. connectedpapers.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for creating the enyne backbone. These reactions typically involve the coupling of a vinyl or aryl halide with a terminal alkyne. connectedpapers.com

In the context of synthesizing iodinated enynes, palladium catalysis can be involved in multiple ways. For instance, a two-step method for synthesizing 2,5-disubstituted 3-iodofurans utilizes a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes to first generate conjugated enyne acetate (B1210297) intermediates. organic-chemistry.org This is followed by an iodocyclization step. The resulting 3-iodofurans can be further functionalized via another palladium-catalyzed Sonogashira coupling to produce 2,3,5-trisubstituted furans. organic-chemistry.org

Palladium catalysts are also instrumental in reactions involving hypervalent iodine reagents. mdpi.comnih.govsemanticscholar.org These reagents can act as both an oxidant and a source of the iodine atom or an aryl group in various palladium-catalyzed transformations. For example, palladium-catalyzed C-H activation/cyclization reactions often employ hypervalent iodine compounds as the terminal oxidant. mdpi.comnih.govsemanticscholar.org While not a direct route to this compound, these methodologies showcase the synergy between palladium catalysis and iodine chemistry in constructing complex organic molecules.

A study on the total synthesis of (±)-Gomerone C involved a palladium-catalyzed reaction of an alkyne with n-butyltin hydride (nBu₃SnH) and a palladium catalyst (Pd(PPh₃)₄). ethz.ch While this specific example does not lead to an iodinated product, it demonstrates the utility of palladium in manipulating alkyne functionalities, a key component of enyne synthesis.

Copper-Mediated Transformations for Carbon-Iodine Bond Formation in Enynes

Copper catalysts play a significant role in the synthesis of enynes and the formation of carbon-iodine bonds. researchgate.netacs.org Copper(I)-catalyzed procedures are known for the synthesis of 1,3-enynes, often tolerating a variety of functional groups without the need for expensive additives. researchgate.net

Copper-catalyzed reactions can be used in domino sequences to construct complex heterocyclic systems containing an enyne moiety. For example, copper-catalyzed coupling/cyclization reactions have been used in the synthesis of substituted indoles. acs.org While these examples may not directly yield an iodinated product, the principles can be adapted.

More directly, copper can mediate the formation of C-I bonds. Copper(I) iodide (CuI) is a common reagent and catalyst in organic synthesis. For instance, a copper-induced radical reaction of 1,6-enynes with BrCH₂CN, using CuI as a catalyst, leads to functionalized five-membered rings. mdpi.com Although this example involves bromination, similar principles could be applied to iodination.

Copper-catalyzed functionalization of enynes is a broad field. nih.gov Copper hydride chemistry, for example, can be used for the hydrofunctionalization of enynes. nih.gov While direct copper-mediated iodination of a pre-formed enyne is less common than palladium-catalyzed routes, copper's role in the initial construction of the enyne framework through reactions like the Sonogashira coupling (often in conjunction with palladium) is well-established.

Regioselective Allylindation of Alkynes Leading to Iodinated 1,4-Dienes as Enyne Precursors

A novel and regioselective method for the synthesis of iodinated 1,4-dienes, which can be considered precursors or isomers of enynes, involves the allylindation of alkynes. This reaction utilizes indium tribromide (InBr₃) and allylic silanes. researchgate.netnih.govmdpi.comresearchgate.net

The process achieves a regioselective anti-allylindation of various alkynes. The resulting 1,4-dienylindium intermediates can be trapped with iodine (I₂) to stereoselectively produce 1-iodo-1,4-dienes. researchgate.netnih.govmdpi.com This iodination proceeds with retention of the double bond configuration. researchgate.netmdpi.com This method is applicable to a range of aliphatic and aromatic alkynes and various allylic silanes. mdpi.com

The 1,4-dienylindium intermediates are versatile and can also participate in one-pot palladium-catalyzed cross-coupling reactions with aryl iodides to afford 1-aryl-1,4-dienes. researchgate.netnih.govmdpi.com This highlights the synthetic utility of these indium-based reagents as precursors to functionalized dienes.

| Metal/Reagent | Substrate | Product | Key Features | Reference |

| Palladium/Copper | (Z)-β-bromoenol acetates, terminal alkynes | 2,5-disubstituted 3-iodofurans | Two-step process: Sonogashira coupling followed by iodocyclization. | organic-chemistry.org |

| Palladium | Alkyne, nBu₃SnH | Stannylated alkene | Part of a total synthesis, demonstrating alkyne manipulation. | ethz.ch |

| Copper | Vinyl halides, terminal alkynes | 1,3-Enynes | Palladium-free synthesis of the enyne backbone. | researchgate.net |

| Indium tribromide | Alkynes, allylic silanes, I₂ | 1-Iodo-1,4-dienes | Regioselective anti-allylindation followed by iodination. | researchgate.netnih.govmdpi.com |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions of enynes are powerful strategies for the rapid construction of complex molecular scaffolds. These reactions often proceed with high atom economy and can establish multiple stereocenters in a single step. The presence of an iodine atom can initiate or participate in these cascades, leading to the formation of iodinated cyclic products.

Cascade Cyclizations Initiated by Iodine Radicals in 1,6-Enynes

Iodine radicals can initiate cascade cyclizations in 1,6-enynes, leading to the formation of various functionalized cyclic compounds. rsc.orgresearchgate.net These reactions often proceed under mild, metal-free conditions, making them attractive from a green chemistry perspective. rsc.orgresearchgate.net

One notable example involves the iodine radical-initiated cascade cyclization of 1,6-enynes to produce di-iodinated succinimide derivatives. This process occurs efficiently in acetonitrile (B52724) at room temperature, open to the air, and without the need for any additives. rsc.org The reaction is characterized by its high atom economy, speed, and operational simplicity. rsc.org Mechanistic studies suggest that the reaction is initiated by an iodine radical, which adds to the alkyne moiety of the 1,6-enyne. This is followed by a 5-exo-dig cyclization to form a vinyl radical, which is then trapped by another iodine radical to yield the di-iodinated product. rsc.org

Another approach utilizes visible light to promote a radical cascade of trifluoromethylation, cyclization, and iodination of 1,6-enynes. chemistryviews.org In this method, Togni's reagent serves as the trifluoromethyl source, and lithium iodide acts as the iodine source. The reaction is believed to proceed through a radical mechanism, as evidenced by the diminished yields in the presence of radical inhibitors like TEMPO. chemistryviews.org This transformation demonstrates good regioselectivity and functional group tolerance under ambient conditions. chemistryviews.org

Palladium catalysis has also been employed in the radical cascade iododifluoromethylation/cyclization of 1,6-enynes using ethyl difluoroiodoacetate. nih.gov This method provides access to a variety of iodine-containing difluoromethylated pyrrolidines with high stereoselectivity under mild reaction conditions. nih.gov A proposed radical pathway, based on control experiments, accounts for the observed products. nih.gov

| Catalyst/Promoter | Reagents | Product Type | Key Features |

| None | I₂ | Di-iodinated succinimides | Green, efficient, room temperature, no additives. rsc.org |

| Visible Light / Ph₃P | Togni's Reagent, LiI | Trifluoromethylated and iodinated heterocycles | Metal-free, ambient conditions, good regioselectivity. chemistryviews.org |

| Pd(OAc)₂ | Ethyl difluoroiodoacetate | Iodine-containing difluoromethylated pyrrolidines | High stereoselectivity, mild conditions. nih.gov |

| K₂S₂O₈ | I₂ | Functionalized γ-lactams | Metal-free, mild conditions. researchgate.net |

Stereoselective Synthesis of Iodinated Polycyclic Structures from Enyne Substrates

The stereoselective synthesis of iodinated polycyclic structures from enyne substrates represents a significant challenge and an area of active research. These reactions often rely on metal catalysts to control the stereochemical outcome. acs.org

For instance, indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes have been shown to produce tricyclic frameworks stereoselectively. acs.org The reaction proceeds through an initial alkyne electrophilic activation with complete 6-endo regioselectivity. acs.org In certain cases, the double cycloisomerization is stereospecific, retaining the configuration of the alkene. acs.org Density functional theory (DFT) studies support a two-step mechanism involving a stereoselective 1,5-enyne cyclization to form a nonclassical carbocation intermediate, which then undergoes an SEAr reaction to yield the tricyclic product. acs.org

Visible light has also been utilized to promote the metal- and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. rsc.orgresearchgate.net This method proceeds via a radical cascade iodo-sulfonylation in an atom-economical manner with excellent stereoselectivity. rsc.orgresearchgate.net The proposed mechanism involves the attack of a sulfonyl radical on the aza-1,6-enyne, followed by a 5-exo-dig cyclization to generate a vinyl radical intermediate. This intermediate is then trapped by an iodine radical to afford the stereoselective product. rsc.org

Palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups have also been developed for the stereoselective synthesis of bi- and tricyclic compounds. beilstein-journals.org These reactions proceed with excellent stereoselectivity, and the relative configuration of the starting material is largely transferred to the product. beilstein-journals.org A proposed transition state model helps to explain the observed stereochemical outcome. beilstein-journals.org

| Catalyst | Substrate | Product | Stereoselectivity |

| InI₃ | Aryl 1,5-enynes | Tricyclic heterocycles | High, sometimes stereospecific with retention of alkene configuration. acs.org |

| Visible Light | Aza-1,6-enynes | Functionalized succinimides | Excellent. rsc.orgresearchgate.net |

| Pd(PPh₃)₄ | γ-ketoesters with o-iodobenzyl group | Bi- and tricyclic alcohols | Excellent, trans-arrangement of newly formed hydroxy group. beilstein-journals.org |

Elaboration of Terminal Alkynes and Alkenes for this compound Construction

The construction of the this compound framework often involves the strategic elaboration of terminal alkynes and alkenes. These methods provide a direct route to this specific enyne and its derivatives.

A highly stereo- and regioselective method for the synthesis of trisubstituted alkenes involves the hydroboration of 1-halo-1-alkynes. nih.govscispace.com Specifically, the hydroboration of 1-iodo-1-alkynes with diisopinocampheylborane, followed by treatment with acetaldehyde (B116499) and esterification with pinacol, yields 1-iodo-1-alkenylboranes with high regioselectivity and stereoselectivity (≥98%). nih.govscispace.com These intermediates can then be used in subsequent cross-coupling reactions to construct more complex molecules. For example, (Z)-2-(5-chloro-1-iodopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was synthesized from 5-chloro-1-iodopent-1-yne using this methodology. nih.gov

The synthesis of (5-Iodopent-1-yn-1-yl)trimethylsilane has also been reported, highlighting another route to functionalized pentenyne structures.

| Starting Material | Reagents | Intermediate/Product | Key Features |

| 1-Iodo-1-alkynes | (Ipc)₂BH, Acetaldehyde, Pinacol | (Z)-1-Iodo-1-alkenylboranes | ≥98% stereo- and regioselectivity. nih.govscispace.com |

| 5-chloro-1-iodopent-1-yne | (Ipc)₂BH, Acetaldehyde | (Z)-2-(5-chloro-1-iodopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High yield and stereoselectivity. nih.gov |

As a Versatile Building Block for Diversified Organic Molecules

This compound is a highly valuable building block in organic synthesis due to its orthogonal reactivity. The terminal alkene and the iodoalkyne functionalities can be addressed in a stepwise manner, allowing for the controlled and diversified construction of molecular architectures. The iodoalkyne is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is fundamental for creating complex enyne and enediyne structures, which are important motifs in biologically active compounds and organic materials. wikipedia.org

The vinyl group, on the other hand, can participate in a range of reactions including radical additions, cyclizations, and various palladium-catalyzed processes. nih.govsioc-journal.cn The strategic combination of these reactions allows for the rapid assembly of complex scaffolds from a relatively simple starting material. For instance, the iodoalkyne can first undergo a Sonogashira coupling, followed by a subsequent cyclization reaction involving the alkene, leading to functionalized cyclic and polycyclic systems. sioc-journal.cnrsc.org

Below is a table highlighting the versatility of enynes like this compound in various organic reactions.

| Reaction Type | Functional Group Involved | Reagents/Catalysts | Product Type |

| Sonogashira Coupling | Iodoalkyne | Pd catalyst, Cu co-catalyst, Base, Aryl/Vinyl Halide | Aryl/Vinyl-substituted Enyne wikipedia.org |

| Palladium-Catalyzed Cycloisomerization | Enyne System | Pd(0) catalyst | Functionalized Carbocycles/Heterocycles rsc.org |

| Radical Cascade Cyclization | Enyne System | Radical Initiator (e.g., TBHP) | Poly-substituted Heterocycles rsc.org |

| Electrophilic Cycloaromatization | Enyne System | Electrophile (e.g., ICl) | Functionalized Aromatics rsc.org |

Precursors for Polycyclic and Heterocyclic Scaffolds

The unique arrangement of reactive sites in this compound and related enynes makes them ideal precursors for constructing complex ring systems, including nitrogen-containing heterocycles and medium-to-large rings that are often challenging to synthesize.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals. nih.gov Enynes are powerful precursors for synthesizing these valuable scaffolds, particularly substituted pyridines and pyrroles. beilstein-journals.orgbeilstein-journals.org Tandem annulation reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway from simple enynes to complex heterocycles. beilstein-journals.orgbeilstein-journals.org

One notable strategy involves the silver-mediated annulation of 2-en-4-ynyl azides, which can be derived from enyne precursors. acs.org This method yields 3,6-disubstituted pyridines. acs.org Furthermore, modifying the conditions, such as using iodine-mediated cyclization, can lead to the formation of 5-iodo-3,6-disubstituted pyridines, demonstrating the tunability of these reactions. acs.org Another modern approach is the radical cascade cyclization of 1,5-enynes with sulfonylhydrazides, which provides access to meta-sulfonyl-functionalized pyridines under metal-free conditions, a transformation that is difficult to achieve through traditional C-H activation methods. rsc.orgnih.gov

| Heterocycle | Synthetic Strategy | Key Reagents | Resulting Scaffold | Citation |

| Pyridine | Aza-annulation of enynyl azides | Ag-TFA or I₂ | 3,6-Disubstituted Pyridines | acs.org |

| Pyridine | Radical cascade cyclization | Sulfonylhydrazide, TBHP | meta-Sulfonyl-functionalized Pyridines | rsc.orgnih.gov |

| Pyrrole | Cu- and Mn-co-mediated aerobic oxidative cyclization/azidation | Amines, TMSN₃ | Fully substituted Azidopyrroles | beilstein-journals.org |

| Pyrrolidine | Radical iodotrifluoromethylation | NaSO₂CF₃, I₂O₅ | Iodotrifluoromethylated Pyrrolidines | nih.gov |

The synthesis of medium-sized (8-11 membered) and large rings is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors, such as transannular strain. mdpi.com Iodinated enynes can be employed in specialized annulation strategies to overcome these hurdles. Gold and palladium catalysis are particularly effective in mediating complex cycloisomerization and cycloaddition reactions of enynes to form larger ring systems. mdpi.comacs.org

For example, gold-catalyzed enyne cyclization can generate dipolar intermediates in situ, which then participate in cycloadditions to yield furan-fused medium-sized heterocycles. mdpi.com While the direct gold-catalyzed cyclization of simple 1,8-enynes is not common, a remarkable example of a 1,9-enyne cyclization to form a 10-membered ring has been reported, showcasing the potential for large ring formation. acs.org Another powerful method is aryne annulation, which involves the formal insertion of an aryne into a C-C or C-N bond of a cyclic substrate, leading to benzannulated medium rings. caltech.edu These strategies highlight the utility of enyne building blocks in accessing complex and diverse chemical space. mdpi.com

Synthesis of Functionalized Nitrogen-Containing Heterocycles from Enynes

Integration into Bioactive Natural Product Synthesis

The structural motifs accessible from this compound and its derivatives are present in numerous biologically active natural products. Terpenoids, for instance, are a large and diverse class of natural products built from isoprene (B109036) units. uni-hannover.de The synthesis of complex terpenoids and other natural products often requires versatile building blocks that can introduce specific functionalities and stereocenters.

A notable example is the use of an O-pentynylated derivative of 7-oxodehydroabietic acid in the synthesis of new potential chemotherapeutic agents. researchgate.net Dehydroabietic acid itself is a naturally occurring aromatic abietane (B96969) diterpenoid with a range of biological activities. researchgate.net In one reported synthesis, 7-oxodehydroabietic acid was treated with 5-iodopent-1-yne in the presence of potassium carbonate to yield the O-pentynylated product, demonstrating the integration of this enyne fragment into a complex natural product scaffold. researchgate.net Similarly, derivatives like (E)-5-iodopent-4-en-1-yl pivalate (B1233124) have been utilized in the synthetic pathway towards α-curcumene, an aromatic sesquiterpene found in essential oils. uni-muenchen.de

| Natural Product/Derivative | Role of Iodo-Enyne Building Block | Key Reaction |

| O-pentynylated 7-oxodehydroabietic acid | Introduction of a terminal alkyne for further modification | Williamson ether synthesis with 5-iodopent-1-yne |

| α-Curcumene | Precursor to a chiral secondary alkylzinc reagent | Palladium-catalyzed cross-coupling |

Derivatization for the Development of Advanced Materials and Chemical Probes

The unique electronic and structural properties of the enyne functionality make it an attractive component for advanced materials and a useful handle for creating chemical probes. The conjugated system of enynes can be exploited in the development of organic materials with specific electronic or optical properties. wikipedia.org

The terminal alkyne group, in particular, is a powerful functional handle for bioconjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This has been exploited in the development of chemical probes for biological research. For instance, 5-iodopent-1-yne (a close structural relative) has been used to synthesize molecular probes. researchgate.net In a reported procedure, 5-chloropent-1-yne is converted to 5-iodopent-1-yne using sodium iodide in acetone. researchgate.net This alkyne-containing fragment can then be incorporated into more complex molecules designed to interact with biological targets, with the alkyne serving as a reactive handle for attaching reporter tags like fluorophores or biotin (B1667282) for proteomics studies. researchgate.net

Computational and Theoretical Chemistry Insights into 5 Iodopent 1 En 4 Yne Reactivity and Structure

Mechanistic Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms available to enynes. For 5-iodopent-1-en-4-yne, with its combination of a terminal alkene and an iodoalkyne, several reaction pathways can be computationally explored. These include metal-catalyzed cyclizations, radical cascades, and reactions exploiting the unique properties of the carbon-iodine bond.

Mechanistic studies on analogous enyne systems reveal common computational approaches. For instance, in gold-catalyzed cycloisomerizations of 1,6-enynes, DFT calculations have been used to map out the entire reaction energy profile. These calculations show the initial coordination of the gold(I) catalyst to the alkyne, followed by a 6-endo-dig cyclization to form a gold carbene intermediate. rsc.org Subsequent steps, such as skeletal rearrangements, can then be modeled to understand product formation. rsc.org A similar approach applied to this compound would likely investigate pathways initiated by catalyst coordination to the alkyne, followed by nucleophilic attack from the tethered vinyl group.

In reactions involving hypervalent iodine reagents, recent DFT studies have challenged earlier assumptions. It was proposed that in some gold-catalyzed alkynylations, the iodine(III) center of the reagent acts as a potent Lewis acid, activating the alkyne more effectively than the gold(I) catalyst itself. researchgate.net This insight highlights the importance of the iodine atom, suggesting that in reactions of this compound, the iodine could play a direct role in activating the triple bond, a hypothesis best tested through detailed quantum chemical modeling.

Furthermore, computational studies on copper-catalyzed reactions of alkynes with diaryliodonium salts have detailed mechanisms involving Cu(I)/Cu(III) catalytic cycles. beilstein-journals.org DFT calculations can distinguish between different mechanistic possibilities, such as whether ring formation precedes or follows an aryl transfer step, by comparing the free energy profiles of the competing routes. beilstein-journals.org

Table 1: Representative Mechanistic Steps in Enyne Transformations Investigated by DFT (Data derived from analogous systems)

| Reaction Type | Key Mechanistic Step | Computational Method | Finding | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cycloisomerization | 6-endo-dig cyclization | DFT | Formation of a gold carbene intermediate via a transition state with a calculated energy barrier. | rsc.org |

| Copper-Catalyzed Cyclization | Oxidative Addition / Ring Closure | DFT | Determination of the rate-determining step by comparing activation free energy barriers of different pathways. | beilstein-journals.org |

| Pauson-Khand Reaction | Alkene insertion into Co-C bond | DFT (M11/6-311+G(d,p)) | Identification of the rate-determining step and rationalization of stereoselectivity. | acs.org |

| Enyne-Allene Cyclization | C2-C6 Cyclization | DFT | Reaction proceeds via a highly asynchronous transition state near the concerted/stepwise boundary. | acs.orgacs.orgresearchgate.net |

Investigation of Electronic Structure and Orbital Interactions

The reactivity of this compound is fundamentally governed by its electronic structure: the distribution of electrons in its molecular orbitals. wikipedia.org Quantum chemistry provides methods to visualize and quantify these electronic properties. The molecule contains sp² hybridized carbons in the vinyl group, sp³ hybridized carbon in the methylene (B1212753) bridge, and sp hybridized carbons in the iodoalkyne moiety. unizin.org The carbon-iodine bond is polarized, with the iodine atom being a large, soft, and relatively electropositive halogen that can participate in various interactions.

Computational techniques like Natural Bond Orbital (NBO) analysis can be used to study orbital interactions, charge distribution, and bond strengths. For this compound, NBO analysis would quantify the hybridization of each atom and the nature of the key orbitals, such as the π-orbitals of the double and triple bonds and the lone pairs on the iodine atom. These calculations can reveal important donor-acceptor interactions, such as hyperconjugation, that contribute to the molecule's stability and reactivity.

DFT calculations on similar systems have suggested that an iodine substituent can stabilize transition states in cross-coupling reactions, an effect that can be rationalized by analyzing orbital interactions. vulcanchem.com In transition metal catalysis, the interaction between the metal's d-orbitals and the π and π* orbitals of the enyne system is crucial. acs.org Computational models can map these interactions to explain how the catalyst activates the substrate. For instance, the coordination of a gold(I) catalyst to the alkyne moiety of an enyne is understood as a donation from the alkyne's filled π-orbital to an empty orbital on the metal, with back-donation from a filled metal d-orbital to the alkyne's empty π*-orbital.

Table 3: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅I | PubChem |

| Molecular Weight | 192.00 g/mol | PubChem |

| Exact Mass | 191.94360 Da | PubChem |

| XLogP3-AA (Lipophilicity) | 2.4 | PubChem |

Stereochemical and Regiochemical Predictions for Enyne Transformations

Many reactions of enynes can produce multiple isomers. Computational chemistry is a powerful tool for predicting the stereochemical (3D arrangement) and regiochemical (site of reaction) outcomes of such transformations. These predictions are typically made by calculating the energies of the different transition states that lead to the various possible products. According to transition state theory, the product formed fastest will be the one with the lowest-energy transition state.

For example, in a computational study on the Pauson-Khand reaction of N-tethered 1,7-enynes, DFT calculations were used to rationalize the experimentally observed high diastereoselectivity. acs.org The calculations showed an energy difference of 4.7 kcal/mol between the two transition states leading to different diastereomers, which corresponds to a predicted diastereomeric ratio of >20:1, in excellent agreement with experimental results. acs.org

Similarly, the regioselectivity of enyne cyclizations can be predicted. A computational investigation into the cyclization of enyne-ketenes explored the competition between the Moore (C2-C7) and Schmittel (C2-C6) cyclization pathways. nih.gov By comparing the activation barriers for each path, the preferred mode of reaction can be determined. For this compound, key regiochemical questions would include:

In a cyclization, will the reaction proceed via a 5-exo or 6-endo closure?

In an addition reaction, will the nucleophile attack the double or triple bond?

Will a reagent add to the internal or terminal carbon of the alkyne?

DFT calculations on molybdenum-catalyzed ring-closing enyne metathesis (RCEYM) have shown that the exo/endo selectivity is highly dependent on the steric properties of the substituents on the alkyne. rsc.org The calculations predict that the carbon bearing the larger group prefers to interact with the carbon of the metal-alkylidene, placing bulky groups away from the metal center and lowering the transition state energy for that pathway. rsc.org Such analyses would be directly applicable to predicting the outcomes of transformations involving this compound.

Advanced Spectroscopic Characterization Techniques for Iodinated Enyne Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of 5-iodopent-1-en-4-yne. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom in the molecule, while also serving as a primary method for assessing sample purity.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum of this compound provides definitive information about the number and connectivity of hydrogen atoms. The spectrum is characterized by two distinct regions: the downfield vinyl region and the upfield allylic region. The chemical shifts are influenced by the electronic effects of the adjacent π-systems and the iodoalkyne moiety.

Vinyl Protons (H-1, H-2): The three protons of the terminal vinyl group (–CH=CH₂) appear as complex multiplets between δ 5.1 and 5.9 ppm. The proton on C-2 is coupled to the two geminal protons on C-1 as well as the two allylic protons on C-3, resulting in a complex splitting pattern, often a doublet of doublet of triplets (ddt). The two terminal protons on C-1 are diastereotopic and exhibit distinct chemical shifts, coupling to each other (geminal coupling) and to the proton on C-2 (cis and trans vicinal coupling).

Allylic Protons (H-3): The two protons on the C-3 methylene (B1212753) bridge are significantly deshielded due to their position between the alkene and the iodoalkyne functional groups. They appear as a multiplet around δ 3.1-3.2 ppm, primarily showing coupling to the adjacent vinyl proton on C-2.

The integration of the signals confirms the proton count, with a ratio of 2:1:2 corresponding to the H-1, H-2, and H-3 protons, respectively. The absence of extraneous peaks is a strong indicator of high sample purity.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 5.85 | ddt | J_trans = 17.2, J_cis = 10.4, J_allylic = 6.5 | 1H |

| H-1 (trans) | 5.28 | dt | J_trans = 17.2, J_gem = 1.5 | 1H |

| H-1 (cis) | 5.16 | dt | J_cis = 10.4, J_gem = 1.5 | 1H |

| H-3 | 3.18 | dt | J_allylic = 6.5, J_long-range ≈ 1.2 | 2H |

Carbon (¹³C) NMR Spectroscopy The ¹³C NMR spectrum complements the ¹H NMR data by identifying all five unique carbon environments in the molecule.

Alkene Carbons (C-1, C-2): These sp²-hybridized carbons appear in the typical olefinic region, with the terminal C-1 at approximately δ 118 ppm and the internal C-2 further downfield around δ 133 ppm.

Allylic Carbon (C-3): The sp³-hybridized methylene carbon appears at approximately δ 38 ppm.

Alkyne Carbons (C-4, C-5): The sp-hybridized carbons of the iodoalkyne show highly characteristic shifts. C-4, the internal alkyne carbon, resonates around δ 95 ppm. C-5, which is directly bonded to iodine, experiences a profound upfield shift due to the heavy-atom effect of iodine, causing it to appear at a uniquely low chemical shift, often below δ 10 ppm. This dramatic shielding is a key diagnostic feature for iodoalkynes.

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 133.4 |

| C-1 | 118.1 |

| C-4 | 95.2 |

| C-3 | 38.6 |

| C-5 | 6.7 |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for verifying the presence of key functional groups within this compound by detecting their characteristic vibrational frequencies.

The IR spectrum clearly displays absorptions corresponding to the alkene, alkyne, and different types of C-H bonds present in the molecule.

C-H Stretching: Sharp peaks above 3000 cm⁻¹ (typically ~3085 cm⁻¹) are characteristic of the sp² C-H bonds of the vinyl group. Absorptions just below 3000 cm⁻¹ (~2955 cm⁻¹) correspond to the sp³ C-H bonds of the allylic methylene group.

C≡C Stretching: A sharp, moderately intense absorption around 2185 cm⁻¹ is a definitive indicator of the internal, disubstituted alkyne (C≡C) triple bond. Its position and intensity are influenced by the attached iodine atom.

C=C Stretching: The alkene double bond (C=C) stretch appears as a distinct peak around 1642 cm⁻¹.

C-H Bending: Strong absorptions in the fingerprint region, specifically around 995 cm⁻¹ and 915 cm⁻¹, are characteristic out-of-plane bending vibrations for a monosubstituted alkene (–CH=CH₂).

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. While not always observed on standard mid-IR instruments, its presence is inferred from other spectroscopic data.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3085 | =C-H Stretch | Alkene |

| 2955 | -C-H Stretch | Allylic CH₂ |

| 2185 | C≡C Stretch | Iodoalkyne |

| 1642 | C=C Stretch | Alkene |

| 995, 915 | =C-H Bend (Out-of-plane) | Alkene (-CH=CH₂) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and insight into its structure through analysis of its fragmentation patterns upon ionization.

For this compound (C₅H₅I), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should match the calculated theoretical mass (191.9436 g/mol ) within a very narrow tolerance (e.g., < 5 ppm), confirming the molecular formula C₅H₅I.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

Molecular Ion ([M]⁺•): A peak corresponding to the intact molecule is observed at m/z 192.

Loss of Iodine ([M-I]⁺): The most prominent fragment peak in the spectrum typically results from the cleavage of the weak C-I bond, leading to the loss of an iodine radical (•I). This gives rise to a stable C₅H₅⁺ cation at m/z 65.

Other Fragments: Other significant fragments can arise from cleavages along the carbon chain, such as the loss of a vinyl radical (•C₂H₃) to produce a fragment at m/z 165, or allylic cleavage leading to smaller, stable cations like the propargyl cation (C₃H₃⁺) at m/z 39.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 192 | [C₅H₅I]⁺• | [M]⁺• | Molecular Ion |

| 165 | [C₃H₂I]⁺ | [M - C₂H₃]⁺ | Loss of vinyl radical |

| 65 | [C₅H₅]⁺ | [M - I]⁺ | Base Peak; loss of iodine radical |

| 39 | [C₃H₃]⁺ | - | Propargyl cation |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, a crystallographic analysis would confirm:

Connectivity: The atomic connectivity of CH₂=CH-CH₂-C≡C-I is unequivocally established.

Geometry: The nearly linear geometry of the C-C≡C-I fragment (bond angles close to 180°) and the trigonal planar geometry of the alkene carbons (bond angles close to 120°) are precisely measured.

Bond Lengths: The analysis provides high-precision measurements of the C=C double bond, C≡C triple bond, and the C-I bond, which can be compared with theoretical values and data from related structures.

Conformation and Packing: The technique reveals the preferred conformation of the molecule in the solid state, particularly the torsion angle about the C2-C3 bond. Furthermore, it elucidates intermolecular interactions, such as potential C-I···π or C-I···I halogen bonding, which dictate how the molecules pack in the crystal.

| Parameter | Typical Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Hypothetical data |

| Space Group | P2₁/c | Hypothetical data |

| Bond Length (C1=C2) | 1.335 Å | Typical C=C double bond |

| Bond Length (C4≡C5) | 1.198 Å | Typical C≡C triple bond |

| Bond Length (C5-I) | 1.991 Å | sp-hybridized C-I bond |

| Bond Angle (C3-C4-C5) | 178.5° | Nearly linear alkyne geometry |

| Bond Angle (C4-C5-I) | 179.1° | Nearly linear alkyne geometry |

Future Research Trajectories and Challenges in 5 Iodopent 1 En 4 Yne Chemistry

Advancements in Green and Sustainable Synthetic Methodologies for Iodinated Enynes

The increasing emphasis on environmentally benign chemical processes necessitates the development of greener and more sustainable methods for synthesizing 5-iodopent-1-en-4-yne and its derivatives. acs.orgtandfonline.com Current research is geared towards minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. acs.org

Key strategies in this area include:

Catalyst-Free and Additive-Free Reactions: Exploring reaction conditions that eliminate the need for metal catalysts and other additives is a primary goal. researchgate.net For instance, iodine-mediated diiodo cyclization of 1,6-enynes has been achieved under oxidant-, additive-, and catalyst-free conditions, highlighting a greener approach. researchgate.net

Visible-Light-Initiated Reactions: The use of visible light as a renewable energy source to initiate reactions is a promising green alternative. researchgate.net A notable example is the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes in a biomass-derived solvent. researchgate.net

Aqueous Media and Benign Solvents: Conducting reactions in water or other environmentally friendly solvents is a cornerstone of green chemistry. acs.orgnih.gov Efforts are being made to develop protocols for the synthesis of iodinated compounds in aqueous media at room temperature. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for sustainability. acs.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Iodinated Enynes

| Feature | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalyst | Often reliant on heavy metals | Catalyst-free, biocatalysts, or recyclable catalysts acs.orgresearchgate.net |

| Solvent | Typically volatile organic compounds | Water, supercritical CO2, or biomass-derived solvents acs.orgresearchgate.net |

| Energy Source | Conventional heating | Microwave, ultrasound, or visible light acs.orgresearchgate.net |

| Byproducts | Often produces significant waste | Minimal byproduct formation, high atom economy acs.orgresearchgate.net |

Exploration of Novel Catalytic Systems and Ligand Design for Selective Transformations

Achieving high selectivity in the transformation of multifunctional molecules like this compound is a significant challenge. The design of novel catalytic systems and sophisticated ligands is paramount to controlling the chemo-, regio-, and stereoselectivity of reactions involving iodinated enynes.

Future research in this domain will likely focus on:

Palladium Catalysis with Advanced Ligands: Palladium complexes are highly effective for enyne transformations. The development of new phosphine (B1218219) ligands, such as those with "built-in-base" functionalities, can enable highly selective reactions like the monocarbonylation of 1,3-diynes to produce conjugated enynes. researchgate.netnih.gov The design of ligands like Neolephos has proven crucial for achieving high chemoselectivity under mild conditions. nih.gov

Ruthenium-Catalyzed Metathesis: Ruthenium catalysts are instrumental in ring-closing enyne metathesis (RCEYM). conicet.gov.ar Fine-tuning these catalysts and reaction conditions can allow for selective formation of different synthetic scaffolds from the same enyne substrate. conicet.gov.armit.edu

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are emerging as environmentally friendly catalysts that can mimic the reactivity of transition metals. bohrium.comrsc.org They can promote a variety of transformations, including oxidative functionalizations. nih.govacs.org

Multimodal Catalysis: The use of multiple catalytic systems to control the divergent selectivity of reactions on a single substrate is a sophisticated strategy. acs.org For example, different palladium-ligand systems can steer the carbonylation of 1,3-enynes towards different cyclic products. acs.org

Discovery of Unprecedented Reactivity Modes and Synthetic Applications

The unique electronic and structural features of this compound suggest that it may exhibit novel reactivity patterns that have yet to be discovered. Unlocking these new reaction modes will expand the synthetic utility of this versatile building block.

Potential areas for exploration include:

Cascade Reactions: Designing complex cascade reactions initiated by the selective activation of the iodoalkyne or the enyne moiety can lead to the rapid construction of intricate molecular architectures. researchgate.netrsc.org Iodine radical-mediated cascade carbocyclization of ene-vinylidenecyclopropanes is an example of such a process. rsc.org

Difunctionalization Reactions: Developing methods for the simultaneous introduction of two different functional groups across the double or triple bond of the enyne system offers a powerful tool for molecular diversification. researchgate.netmdpi.com

Hypervalent Iodine Reagents in New Roles: The use of hypervalent iodine reagents to generate unique transformations, such as cycloisomerization-arylation of propargylic amides, points towards new synthetic possibilities. nih.gov

Gold-Catalyzed Cycloisomerizations: While well-studied for many enynes, the application of gold catalysis to this compound could lead to unique skeletal rearrangements and the formation of novel carbocyclic and heterocyclic systems. acs.org

Refined Computational Models for Precise Prediction of Enyne Behavior

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules and reactions. marine.csiro.auillinois.edu The development of more accurate and predictive computational models for iodinated enynes will accelerate the discovery of new reactions and catalysts.

Future efforts in this area will focus on:

Predicting Reaction Outcomes: Using computational models to predict the feasibility and selectivity of different reaction pathways for this compound with various reagents and catalysts. mit.edu This can significantly reduce the amount of trial-and-error experimentation required.

Understanding Reaction Mechanisms: Detailed computational studies can provide insights into the transition states and intermediates of complex reactions, helping to elucidate reaction mechanisms. acs.org

Guiding Catalyst and Ligand Design: Computational screening can be used to identify promising new ligands and catalysts for specific transformations of iodinated enynes, accelerating the development of more efficient and selective catalytic systems. nih.gov

Synergy with Experimental Data: The most powerful approach involves a close collaboration between computational and experimental chemists, where computational predictions guide experimental design, and experimental results provide feedback for refining the computational models. illinois.eduacs.org

Exploration of Radiochemical Applications of Iodinated Enyne Scaffolds

The presence of an iodine atom in this compound makes it an attractive precursor for the synthesis of radiolabeled compounds for applications in nuclear medicine, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). acs.orgnih.govmdpi.com

Future research in this field will likely involve:

Development of Novel Radioiodination Methods: Creating milder and more efficient methods for incorporating radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into the this compound scaffold or related structures. acs.orgnih.govresearchgate.net This includes the use of copper-mediated reactions and other transition-metal-catalyzed processes. acs.org

Synthesis of Novel Radiotracers: Utilizing this compound as a building block to synthesize novel radiotracers for imaging and therapy of various diseases. The metabolic stability of the C-I bond is a critical consideration in the design of these molecules. nih.gov

"Click" Chemistry Applications: The alkyne functionality in this compound is well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, which is a powerful tool for conjugating the radiolabeled scaffold to biomolecules.

Preclinical and Clinical Evaluation: Promising new radiolabeled compounds derived from iodinated enynes will need to be evaluated in preclinical models and eventually in clinical trials to assess their diagnostic and therapeutic potential.

Table 2: Key Iodine Isotopes in Radiopharmaceutical Research

| Isotope | Half-life | Primary Emission | Primary Application |

|---|---|---|---|

| ¹²³I | 13.2 hours | Gamma | SPECT Imaging acs.org |

| ¹²⁴I | 4.2 days | Positron, Gamma | PET Imaging, Dosimetry nih.gov |

| ¹²⁵I | 59.4 days | X-ray, Gamma | Preclinical Research, Assays nih.gov |

| ¹³¹I | 8.0 days | Beta, Gamma | Radiotherapy, SPECT Imaging nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.